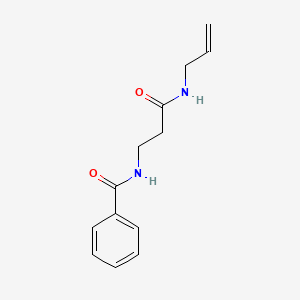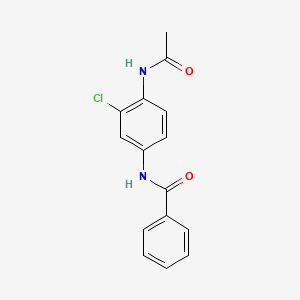
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide, also known as PPAP, is a synthetic compound that has gained interest in scientific research due to its potential effects on the central nervous system. PPAP has shown promise as a potential treatment for depression, ADHD, and other neurological disorders. In
Mecanismo De Acción
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide's mechanism of action involves its ability to selectively inhibit the reuptake of dopamine. This inhibition leads to an increase in the availability of dopamine in the brain, which can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
Research has shown that this compound can have a number of biochemical and physiological effects on the body. These effects include increased dopamine release, increased dopamine turnover, and increased dopamine receptor density. In addition, this compound has been shown to increase the release of norepinephrine and serotonin, two neurotransmitters that are also involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide in lab experiments is its ability to selectively inhibit dopamine reuptake. This allows researchers to study the effects of dopamine on the brain without the confounding effects of other neurotransmitters. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been shown to have stimulant-like effects and could be abused if not used appropriately.
Direcciones Futuras
There are a number of future directions for 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide research. One area of interest is its potential as a treatment for depression and other mood disorders. Research has shown that this compound can improve mood and motivation, and further studies are needed to determine its effectiveness as a treatment for these disorders. Additionally, this compound's potential as a cognitive enhancer is an area of interest for researchers. Studies have shown that this compound can improve cognitive function, and further research is needed to determine its potential in this area. Finally, the potential for this compound abuse is an area of concern, and future research should focus on developing strategies to prevent its misuse.
Métodos De Síntesis
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of phenylformamide with prop-2-en-1-ylamine. This reaction produces an intermediate product that is then reacted with acetic anhydride and sodium acetate to yield this compound.
Aplicaciones Científicas De Investigación
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide has been the subject of numerous scientific studies due to its potential effects on the central nervous system. Research has shown that this compound acts as a selective dopamine reuptake inhibitor, meaning it increases the availability of dopamine in the brain. This increased availability of dopamine has been linked to improved mood, increased motivation, and improved cognitive function.
Propiedades
IUPAC Name |
N-[3-oxo-3-(prop-2-enylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-14-12(16)8-10-15-13(17)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCKQSAOWZEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)






![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
